4-(piperazin-1-yl)butanoic acid dihydrochloride
CAS No.: 1312024-01-3
Cat. No.: VC11560290
Molecular Formula: C8H18Cl2N2O2
Molecular Weight: 245.14 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1312024-01-3 |
---|---|
Molecular Formula | C8H18Cl2N2O2 |
Molecular Weight | 245.14 g/mol |
IUPAC Name | 4-piperazin-1-ylbutanoic acid;dihydrochloride |
Standard InChI | InChI=1S/C8H16N2O2.2ClH/c11-8(12)2-1-5-10-6-3-9-4-7-10;;/h9H,1-7H2,(H,11,12);2*1H |
Standard InChI Key | UHLSWCNGGYPFKL-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1)CCCC(=O)O.Cl.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
4-(Piperazin-1-yl)butanoic acid dihydrochloride consists of a four-carbon butanoic acid chain linked to a piperazine ring at the fourth position, with two hydrochloride counterions stabilizing the structure. The piperazine moiety, a six-membered ring containing two nitrogen atoms at opposite positions, confers basicity and hydrogen-bonding capacity, while the carboxylic acid group enhances water solubility. The dihydrochloride salt form improves stability and bioavailability, a common feature in pharmaceutical intermediates.
Key Structural Features:
-
Piperazine ring: Enhances molecular interactions with biological targets through hydrogen bonding and electrostatic forces.
-
Butanoic acid backbone: Provides a flexible spacer and acidic functionality for salt formation.
-
Dihydrochloride counterions: Increase solubility in aqueous media and crystalline stability.
Physicochemical Properties
While direct measurements for 4-(piperazin-1-yl)butanoic acid dihydrochloride are unavailable, analogous compounds such as 4-[4-(propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride (MW 287.23 g/mol) and 2-[4-(2-hydroxyethyl)piperazin-1-yl]butanoic acid hydrochloride (MW 252.74 g/mol) suggest the following inferred properties:
Property | Value (Inferred) | Basis in Analogous Compounds |
---|---|---|
Molecular Formula | C₈H₁₆Cl₂N₂O₂ | Derived from structural simplification |
Molecular Weight | ~255.14 g/mol | Calculated from formula |
Solubility | High in water | Hydrochloride salt enhances solubility |
pKa (Carboxylic Acid) | ~4.5–5.0 | Typical for aliphatic carboxylic acids |
pKa (Piperazine Nitrogen) | ~9.5–10.5 | Based on piperazine derivatives |
Synthesis and Optimization
Synthetic Routes
The synthesis of piperazine-butanoic acid derivatives typically involves multi-step protocols:
-
Piperazine Functionalization: Alkylation or acylation of the piperazine ring to introduce the butanoic acid chain.
-
Carboxylic Acid Formation: Oxidation or hydrolysis of ester precursors to yield the free acid.
-
Salt Formation: Treatment with hydrochloric acid to produce the dihydrochloride salt.
For example, 4-[4-(propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride is synthesized via nucleophilic substitution between piperazine and a halogenated butanoic acid derivative, followed by salt formation. Similar methods could apply to the target compound by omitting the propan-2-yl group.
Industrial-Scale Production
Continuous flow reactors and catalytic hydrogenation are employed to enhance yield and purity in piperazine derivative synthesis. Optimized conditions (e.g., 60–80°C, 24–48 hr reaction time) achieve >80% yields for related compounds.
Biological Activity and Mechanism
Receptor Interactions
Piperazine derivatives exhibit affinity for neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. For instance, 1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione dihydrochloride acts as a 5-HT1A receptor antagonist, modulating serotonin signaling. By analogy, 4-(piperazin-1-yl)butanoic acid dihydrochloride may interact with similar targets, though empirical validation is required.
Applications in Drug Development
Intermediate in Medicinal Chemistry
The compound serves as a building block for synthesizing complex molecules. For example:
-
Antipsychotics: Structural analogs target dopamine D2 receptors.
-
Antimicrobials: Piperazine derivatives inhibit bacterial efflux pumps.
Formulation Considerations
The dihydrochloride salt improves oral bioavailability, making it suitable for tablet or injectable formulations. Stability studies on analogs indicate >90% purity under accelerated storage conditions (40°C/75% RH for 6 months).
Comparative Analysis with Analogous Compounds
Compound | Molecular Weight | Key Features | Biological Activity |
---|---|---|---|
4-(Piperazin-1-yl)butanoic acid dihydrochloride | 255.14 | Unsubstituted piperazine | Hypothetical serotonin modulation |
4-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride | 287.23 | Branched alkyl group | Neurotransmitter receptor binding |
2-[4-(2-Hydroxyethyl)piperazin-1-yl]butanoic acid hydrochloride | 252.74 | Hydroxyethyl side chain | Enhanced solubility |
Future Research Directions
-
Target Identification: High-throughput screening to map receptor/kinase interactions.
-
Structure-Activity Relationships (SAR): Modifying the butanoic acid chain length and piperazine substituents.
-
Pharmacokinetic Studies: Assessing absorption, distribution, and metabolism in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume